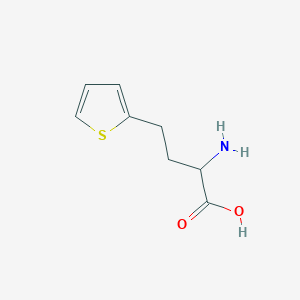

2-Amino-4-(thiophen-2-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

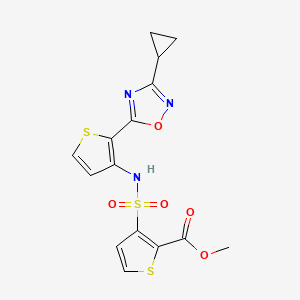

2-Amino-4-(thiophen-2-yl)butanoic acid, also known as 2-ATB, is an organic compound with the molecular formula C7H9NO2S. It is a white crystalline solid that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 2-ATB is a versatile compound with a wide range of applications in both research and industry.

Aplicaciones Científicas De Investigación

TRPV1 Channel Modulators

2-Amino-4-(thiophen-2-yl)butanoic acid has been identified as a crucial building block in designing new TRPV1 channel modulators. This compound has been used to develop a class of amides that activate TRPV1 channels, showing efficacy comparable to capsaicin. These compounds were synthesized with high purity and yield, undergoing comprehensive pharmacological evaluation for their activation potency. Notably, certain derivatives demonstrated promising protective roles against oxidative stress and analgesic activity, underlining their potential in therapeutic applications (Aiello et al., 2016).

Antinociceptive Agents

The compound has also been foundational in creating N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which have been studied for their antinociceptive activities. This work underscores the compound's utility in synthesizing novel molecules with potential analgesic properties, contributing to pain management research (Shipilovskikh et al., 2020).

Platinum Complexes for Antiproliferative Activity

In cancer research, derivatives of this compound have been integrated into platinum complexes, demonstrating moderate cytotoxic activities against cancer cells. These complexes, leveraging the amino acid scaffold, have shown the ability to bind DNA, suggesting potential dual-action therapeutic benefits through both the metal center and the amino acid moiety (Riccardi et al., 2019).

Sensitizers for Solar Cells

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), this compound-based organic dyes have been synthesized. These dyes, by altering a donor unit from oxygen to sulfur, showed an enhancement in the open-circuit voltage and power conversion efficiency. This application highlights the compound's role in improving solar cell efficiency through molecular engineering (Robson et al., 2013).

Antibacterial and Antifungal Applications

The compound has served as a precursor in synthesizing derivatives with significant antibacterial and antifungal activities. By incorporating thiophene moieties, researchers have developed molecules that exhibit potent antimicrobial properties against various pathogens, underscoring its potential in addressing antibiotic resistance challenges (Mabkhot et al., 2017).

Propiedades

IUPAC Name |

2-amino-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCZLTGQCHLBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)

![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)